3-ISOPROPYL-4-METHYLPHENOL
Overview
Description
Preparation Methods
3-Isopropyl-4-methylphenol can be synthesized through various methods. One common synthetic route involves the isopropylation of m-cresol using propylene in the presence of catalysts such as calcium oxide, metal sulfate with γ-alumina, or a catalyst solution containing zinc bromide, hydrogen bromide, and water . These methods provide efficient pathways for the industrial production of this compound.
Chemical Reactions Analysis
3-Isopropyl-4-methylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to various reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Isopropyl-4-methylphenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Its antiseptic properties are utilized in formulations for disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 3-isopropyl-4-methylphenol primarily involves the disruption of microbial cell membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability, which ultimately leads to cell lysis and death . Additionally, it may be involved in cellular ion and redox homeostasis, functioning as a redox cycler against microbial cells .
Comparison with Similar Compounds
3-Isopropyl-4-methylphenol is similar to other phenolic compounds such as thymol, carvacrol, and eugenol. These compounds share similar antimicrobial properties but differ in their chemical structures and specific applications . For example:
Thymol: Known for its strong antiseptic properties and used in mouthwashes and medicinal formulations.
Carvacrol: Exhibits potent antimicrobial activity and is commonly found in oregano oil.
Eugenol: Used in dentistry for its analgesic and antiseptic properties.
This compound stands out due to its specific use in personal care products and its unique combination of antimicrobial and antiseptic properties .
Properties
IUPAC Name |
4-methyl-3-propan-2-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNAWLJSQORPAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195913 | |
Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-46-4 | |
Record name | 3-Isopropyl-4-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-methyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ISOPROPYL-4-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15RBL294S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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